Sodium Imidazole
Overview
Description
Sodium imidazole derivatives are a class of compounds that have been extensively studied due to their diverse applications in organic synthesis and medicinal chemistry. These compounds are characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions, which can be functionalized through various chemical reactions.
Synthesis Analysis
The synthesis of sodium imidazole derivatives can be achieved through multiple pathways. One such method involves the iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source, which allows for the selective synthesis of sulfones and sulfides . Another approach is the halogenation of imidazo-fused heterocycles using sodium salts (NaCl/NaBr/NaI) as the halogen source, which yields halogenated imidazoles . Additionally, sodium dihydrogen phosphate has been used to catalyze the condensation reaction of various starting materials under solvent-free conditions to produce tri- and tetra-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of sodium imidazole derivatives can be complex, as demonstrated by the sandwich-type antimony poly-oxotungstates that incorporate imidazole coordinated to various metals such as Ni, Co, Zn, and Mn. These structures have been elucidated using single-crystal X-ray diffraction, revealing intricate coordination between the imidazole rings and metal clusters .
Chemical Reactions Analysis
Sodium imidazole derivatives participate in a variety of chemical reactions. For instance, sodium chlorite and bromite have been used for the regioselective halogenation of imidazo[1,2-a]pyridines, which can then be transformed into π-systems through Suzuki–Miyaura reactions . Sodium nitrite has been employed to promote the aerobic oxidative coupling of aryl methyl ketones with ammonium under metal-free conditions, leading to the synthesis of polysubstitution imidazoles . Furthermore, sodium bisulfite has been used as a catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from benzil or benzoin and aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium imidazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the solvation of sodium chloride in the 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid has been studied using molecular dynamics, revealing insights into the interactions between the imidazole ring and sodium ions . The solvent-free synthesis of tetrasubstituted imidazoles on silica gel/NaHSO4 support under microwave irradiation or classical heating conditions highlights the influence of reaction conditions on the properties of the synthesized compounds . Additionally, the dehydrogenation of 2-imidazolines with sodium periodate catalyzed by manganese(III) tetraphenylporphyrin has been reported, showcasing the catalytic properties of sodium imidazole derivatives .
Scientific Research Applications
Medicine
Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Synthetic Chemistry
Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
Industry
Imidazolium salts are used to extract metal ions from aqueous solutions, dissolve carbohydrates, create polyelectrolyte brushes on surfaces, coat metal nanoparticles, provide antimicrobial action, and create oriented liquid crystals .
Biological Systems
A lesser-known function of imidazolium salts includes the application of these salts in biological systems, including antitumor, antimicrobial, antioxidant, and bioengineering applications .
Green Chemistry and Organometallic Catalysis
Imidazoles have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs) . They are used in green chemistry due to their environmentally friendly nature .
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in the development of dyes for solar cells and other optical applications . They are also used in functional materials .
Biomedicine and Biomass Conversion
Imidazolium ILs could not only be used as solvents or catalysts in various reactions, but also have good applications in biomedicine or biomass conversion .
Electrochemistry and Analytical Chemistry
Imidazolium ILs are also used in electrochemistry and analytical chemistry .
Separation Extraction and CO2 Capture and Conversion
Imidazolium ILs find their applications in separation extraction, CO2 capture and conversion .
Future Directions
Imidazole derivatives have been tested for their medical usefulness in clinical trials for several disease conditions . The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This suggests that Sodium Imidazole, as a derivative, might have potential applications in the future.
properties
IUPAC Name |
sodium;imidazol-3-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWMPSVROAMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[N-]1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N2Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Imidazole | |
CAS RN |
5587-42-8 | |
Record name | Imidazole, sodium derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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